BENGHE Methodological & Application

Check Availability & Pricing

Application Notes: Effects of Helium
Implantation on Beryllium Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Beryllium--helium (1/1)

Cat. No.: B15485785

Introduction

Beryllium (Be) is a critical material in nuclear applications, particularly as a plasma-facing
material and neutron multiplier in fusion reactors like ITER.[1] In this environment, it is
subjected to intense bombardment by helium (He) ions, which are byproducts of deuterium-
tritium fusion reactions. This helium implantation significantly alters the microstructure and
physical properties of beryllium, leading to phenomena such as surface blistering, exfoliation,
and hardening.[2][3] Understanding these effects is crucial for predicting material lifetime,
ensuring reactor safety, and developing more radiation-resistant beryllium alloys. These notes
provide an overview of the key effects and detailed protocols for their experimental
investigation.

1. Effects on Surface Morphology

Helium implantation into beryllium surfaces leads to significant morphological changes,
primarily driven by the accumulation of helium atoms in the subsurface region.

o Bubble Formation and Blistering: At a certain threshold fluence, implanted helium atoms
agglomerate into bubbles.[4][5] As the fluence increases, these bubbles grow and coalesce.
The pressure within these near-surface bubbles can become high enough to deform the
surface, creating dome-shaped protrusions known as blisters.[4][6] Studies on CN-G01
beryllium show that the threshold He fluence for bubble formation is between 5.0 x 10¢ and
1.0 x 107 ions/cm2.[4]
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» Exfoliation and Erosion: With continued or high-fluence implantation (e.g., 1.0 x 1018
ions/cm?), blisters can rupture and exfoliate, leading to surface erosion.[4][7] In some cases,
secondary blisters can form on the freshly exposed surfaces.[2][7]

o Surface Roughness: The formation of defects and bubbles on the beryllium surface
increases its roughness. Atomic Force Microscopy (AFM) has shown that surface roughness
increases with ion fluence.[8]

2. Effects on Microstructure
The implantation of energetic helium ions creates various defects in the beryllium crystal lattice.

Helium-Vacancy Complexes: At low fluences, the primary defects are helium-vacancy (He-V)
complexes and small dislocation loops, often appearing as "black dots" in Transmission
Electron Microscopy (TEM).[3][9]

Helium Bubbles: As the helium concentration increases, these complexes act as nucleation
sites for helium bubbles.[4] The density and size of these bubbles are dependent on the
implantation temperature and fluence. At room temperature, high densities of small bubbles
are common, while at higher temperatures (660-923 K), bubbles tend to be larger, less
dense, and may change shape from spherical to hexagonal prisms.[4] For instance, after
irradiation with 1 x 1018 He*/cm2, bubbles with an average radius of 17.7 nm and a number
density of 1.36 x 102*/m3 were observed.[2]

Crack Formation: At very high fluences (= 5.0 x 107 ions/cm?), helium bubbles can
interconnect, forming larger cracks within the material, which contributes to surface blistering
and exfoliation.[5]

. Effects on Mechanical Properties

The defects introduced by helium implantation significantly alter the mechanical properties of
beryllium.

e Irradiation Hardening: The presence of He-V complexes, dislocation loops, and helium
bubbles impedes dislocation motion, leading to a significant increase in the material's
hardness. This effect is known as irradiation hardening.[3][10]
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* Nano-hardness Increase: Nanoindentation studies have quantified this effect, showing that
the nano-hardness of CN-GO1 beryllium increased by approximately 63% at a fluence of 5.0
x 101% ions/cm2 and by 102% at 1.0 x 107 ions/cmZ2.[4] Similarly, S-65 and S-200-F grades of
beryllium showed a hardness increase of about 100% after helium implantation at 50°C and
60% at 200°C.[3] This hardening is primarily attributed to the high density of He-related
defects.[4]

Data Presentation

Table 1: Effects of He* Fluence on Surface Blistering of Beryllium
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lon

. lon Average Blister .
Material / Fluence Temperat . . Observati
Energy . Blister Density
Grade (ionslcm?  ure . ons
(keV) ) Size (um) (cm™?)
Nano-
sized
CN-GO01 Room blisters
. 180 5.0 x 107 15+1.8 -
Beryllium Temp also
observed.
[4]
Increased
CN-G01 Room burst
_ 180 1.0 x 108 21+1.4 - _
Beryllium Temp fraction of
blisters.[4]
Uniformly
distributed
Beryllium Room bubbles
30 1.0 x 1018 55 -
Pebble Temp and
exfoliation.
[7]
Fewer
exfoliation
Be-Ti Alloy Room areas
30 1.0 x 1018 11 -
Pebble Temp compared
to pure Be.

[7]

| Be-W Alloy | 30 | 1.0 x 108 | Room Temp | 0.8 (1st gen)~0.08 (2nd gen) | 2.4 x 107 (1st
gen)1.28 x 108 (2nd gen) | Primary and secondary blistering observed.[2][7] |

Table 2: Microstructural Changes in Beryllium due to Helium Implantation | Material / Grade |
lon Energy (keV) | lon Fluence (ions/cm?) | Temperature | Feature | Average Size / Density | | :--
-|:=--]:--|:--| :--- | :--- | | Beryllium | 30 | 1.0 x 108 | Room Temp | He Bubbles | Average
Radius: 17.7 + 0.4 nmNumber Density: ~1.36 x 102t/m?3 |[2] | | S-65 & S-200-F | 0.2-1.2 MeV |
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2000 appm He | 50°C & 200°C | "Black Dots" (Dislocation Loops) | Number Density: ~1022 m=3 |
No bubbles were resolved by TEM.[3] | | CN-GO1 Beryllium | 180 | > 1.0 x 10’ | Room Temp |
He Bubbles | Visible in TEM, size increases with fluence. | Threshold for visible bubbles is
between 5e16 and 1el7 ions/cm2.[4][5] |

Table 3: Change in Nano-hardness of Beryllium after Helium Implantation

Post-
] ] Pre-Irradiation o
Material / Implantation Hardness Irradiation
. Hardness
Grade Conditions Increase (%) Hardness
(GPa)
(GPa)
CN-GO01 5.0 x 106
. . ~63% - -
Beryllium ions/icm* @ RT
CN-GO01 1.0 x 10v7
_ _ ~102% - -
Beryllium ions/cm2 @ RT
2000 appm He
S-65 & S-200-F ~100% ~3.4-3.7 -

@ 50°C

| S-65 & S-200-F | 2000 appm He @ 200°C | ~60% | ~3.4 - 3.7 | - |
Experimental Protocols
Protocol 1: Helium lon Implantation on Beryllium Surfaces

This protocol outlines the general procedure for irradiating beryllium samples with helium ions
to study implantation effects.

e Sample Preparation:
o Obtain high-purity beryllium samples (e.g., CN-G01, S-65 grade).[3][4]

o Mechanically polish the samples to a mirror finish using standard metallographic
procedures to minimize surface roughness and remove any oxide layer.
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o

o

Clean the samples ultrasonically in acetone and then ethanol to remove any polishing
residue or organic contaminants.

Mount the samples onto a sample holder suitable for the target chamber of the ion
implanter. Ensure good thermal contact if temperature control is required.

e Implantation Procedure:

o

Load the sample holder into the high-vacuum target chamber of an ion accelerator.
Evacuate the chamber to a high vacuum (e.g., < 1 x 10~> Pa) to prevent contamination.

Set the desired helium ion (He*) energy (e.g., 30 keV to 180 keV).[2][4] The choice of
energy determines the implantation depth, which can be simulated using software like
SRIM (Stopping and Range of lons in Matter).[4]

To achieve a uniform damage layer over a specific thickness, sequential implantation at
multiple energies can be performed.[9]

Set the target ion fluence (dose), typically ranging from 5.0 x 106 to 1.0 x 108 ions/cm2.
[4] The beam current is integrated over time to determine the total fluence.

Control the sample temperature during implantation (e.g., room temperature, 50°C, 200°C)
using a heating/cooling stage.[3]

Irradiate the sample with a rastered ion beam to ensure uniform implantation across the
target area.

e Post-Implantation Handling:

After implantation, allow the sample to cool to room temperature within the vacuum
chamber.

Vent the chamber with an inert gas (e.g., nitrogen or argon) before removing the sample.

Store the irradiated samples in a desiccator or vacuum container to prevent surface
oxidation before analysis.
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Protocol 2: Post-Implantation Surface and Microstructure Analysis

This protocol describes the key techniques used to characterize the effects of helium

implantation.
o Surface Morphology Characterization:

o Field Emission Scanning Electron Microscopy (FESEM): Use FESEM to observe surface
features such as blisters and exfoliation.[4][8] Acquire images at various magnifications to
analyze the size distribution and density of blisters.

o Atomic Force Microscopy (AFM): Use AFM in tapping mode to obtain high-resolution 3D
topographical images of the surface.[8] This allows for quantitative measurement of
surface roughness and blister height.[8]

e Microstructure and Defect Analysis:

o Focused lon Beam (FIB) Milling: Prepare cross-sectional lamellae (thin foils) from specific
regions of interest (e.g., under a blister and in a blister-free area) using a dual-beam FIB-
SEM instrument.[4] A protective layer (e.g., platinum) is typically deposited on the surface

before milling.[4]

o Transmission Electron Microscopy (TEM): Analyze the FIB-prepared cross-sections using
TEM to investigate the subsurface microstructure.[3][4] Acquire bright-field images to
visualize the damage zone, helium bubbles, and dislocation loops.[4]

o Mechanical Property Measurement:

o Nanoindentation: Perform nanoindentation tests on the irradiated surface to measure
changes in hardness and elastic modulus.[3][4] Use a Berkovich diamond indenter with a
shallow indentation depth to probe the modified near-surface layer. An array of indents
should be made to obtain statistically significant data.

o Crystallographic Analysis:

o Glancing Incidence X-ray Diffraction (GIXRD): Use GIXRD to analyze changes in the
crystal structure and preferred orientation of the near-surface region resulting from ion
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irradiation.[8]
Visualizations

Sample Preparation

Beryllium Sample

'

Mechanical Polishing

l

Ultrasonic Cleaning
(Acetone, Ethanol)

plantation

lon Implantation
(He+, High Vacuum)

Post-Implantation

Surface Morphology Mechanical Properties
(FESEM, AFM) (Nanoindentation)

|
I
ISelect Area

Cross-section Prep
(FIB)

Microstructure
(TEM)

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.researchgate.net/publication/346370977_Influence_of_helium_ion_irradiation_on_the_morphology_and_microstructure_of_CN-G01_beryllium
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15485785?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing
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Caption: Experimental workflow for helium implantation and subsequent analysis of beryllium
surfaces.
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Caption: Relationship between helium implantation parameters and their effects on beryllium.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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